ethyl 2-{[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]amino}-1,3-benzothiazole-6-carboxylate
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Overview
Description
Ethyl 2-{[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]amino}-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of multiple functional groups, including an imidazole ring, a benzothiazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]amino}-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of benzylamine with a suitable diketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of a suitable thiourea derivative with an appropriate aldehyde.
Coupling of the Imidazole and Benzothiazole Rings: The final step involves the coupling of the imidazole and benzothiazole rings through an amide bond formation reaction using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]amino}-1,3-benzothiazole-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole or imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Trifluoromethyl iodide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Ethyl 2-{[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]amino}-1,3-benzothiazole-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of ethyl 2-{[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]amino}-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[1-benzyl-5-oxo-2-phenyl-4-(methyl)-4,5-dihydro-1H-imidazol-4-yl]amino}-1,3-benzothiazole-6-carboxylate
- Ethyl 2-{[1-benzyl-5-oxo-2-phenyl-4-(fluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]amino}-1,3-benzothiazole-6-carboxylate
Uniqueness
The presence of the trifluoromethyl group in ethyl 2-{[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]amino}-1,3-benzothiazole-6-carboxylate distinguishes it from similar compounds. This group can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity.
Properties
Molecular Formula |
C27H21F3N4O3S |
---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
ethyl 2-[[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]amino]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C27H21F3N4O3S/c1-2-37-23(35)19-13-14-20-21(15-19)38-25(31-20)33-26(27(28,29)30)24(36)34(16-17-9-5-3-6-10-17)22(32-26)18-11-7-4-8-12-18/h3-15H,2,16H2,1H3,(H,31,33) |
InChI Key |
VTPINALKQRPZHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC3(C(=O)N(C(=N3)C4=CC=CC=C4)CC5=CC=CC=C5)C(F)(F)F |
Origin of Product |
United States |
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